1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene
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Overview
Description
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of an ethoxy group and a trifluoroethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of ethoxybenzene with 2,2,2-trifluoroethyl bromide in the presence of a strong base, such as potassium carbonate, under reflux conditions . Industrial production methods may involve continuous synthesis techniques using microreactor systems to enhance reaction efficiency and control .
Chemical Reactions Analysis
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethylbenzene derivatives.
Scientific Research Applications
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene can be compared with similar compounds such as:
1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: This compound has a bromine atom instead of the trifluoroethyl group, leading to different reactivity and applications.
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene:
(2,2,2-Trifluoroethyl)benzene: This simpler compound lacks the ethoxy group, making it less versatile in synthetic applications.
Properties
CAS No. |
476300-58-0 |
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Molecular Formula |
C10H11F3O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-ethoxy-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C10H11F3O/c1-2-14-9-5-3-8(4-6-9)7-10(11,12)13/h3-6H,2,7H2,1H3 |
InChI Key |
JAVKOWVSIYDPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(F)(F)F |
Origin of Product |
United States |
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